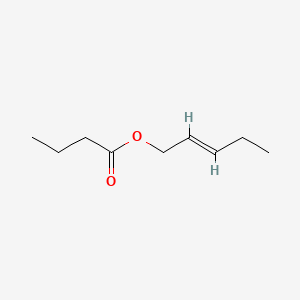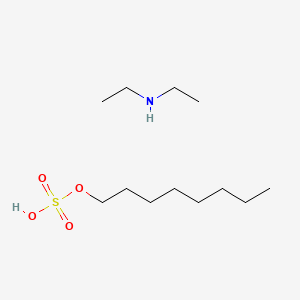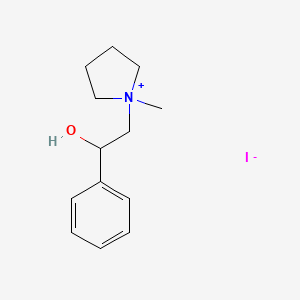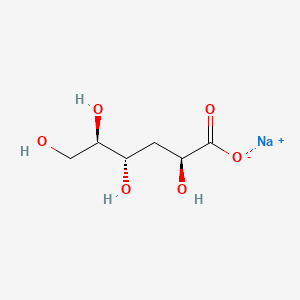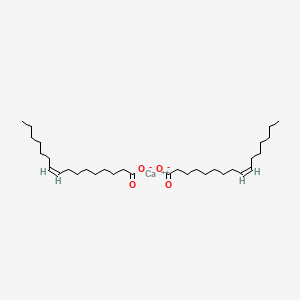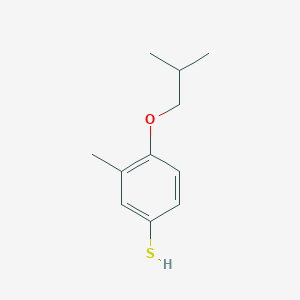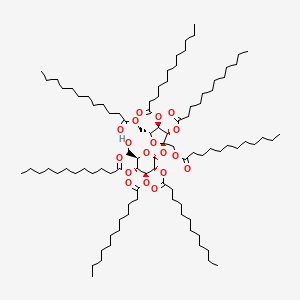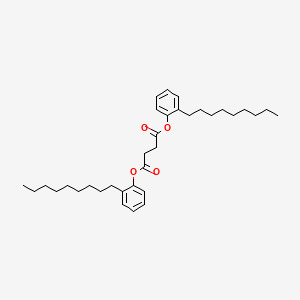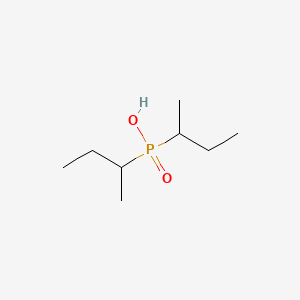
Phosphinic acid, bis(1-methylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinic acid, bis(1-methylpropyl)-, also known as bis(1-methylpropyl)phosphinic acid, is an organophosphorus compound. It is characterized by the presence of a phosphinic acid group bonded to two 1-methylpropyl groups. This compound is part of a broader class of organophosphorus compounds that have significant applications in various fields due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, bis(1-methylpropyl)-, typically involves the reaction of phosphinic acid derivatives with 1-methylpropyl groups. One common method is the reaction of phosphinic acid with 1-methylpropyl alcohol under acidic conditions to form the desired product. The reaction can be catalyzed by strong acids such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of phosphinic acid, bis(1-methylpropyl)-, often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinic acid, bis(1-methylpropyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The 1-methylpropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various alkyl or aryl phosphinic acids.
Applications De Recherche Scientifique
Phosphinic acid, bis(1-methylpropyl)-, has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of bacterial infections and as an anticancer agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of phosphinic acid, bis(1-methylpropyl)-, involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. This inhibition can disrupt metabolic pathways and lead to various physiological effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .
Comparaison Avec Des Composés Similaires
Phosphinic acid, bis(1-methylpropyl)-, can be compared with other similar compounds such as:
Phosphonic acids: These compounds have a similar structure but differ in their oxidation state and reactivity.
Phosphoric acids: These compounds have an additional oxygen atom and exhibit different chemical properties.
Phosphine oxides: These compounds are more reduced and have different applications in catalysis and organic synthesis
Similar Compounds
- Phosphonic acid, bis(1-methylpropyl)-
- Phosphoric acid, bis(1-methylpropyl)-
- Phosphine oxide, bis(1-methylpropyl)-
Phosphinic acid, bis(1-methylpropyl)-, stands out due to its unique combination of stability, reactivity, and ability to form complexes with metal ions, making it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
35210-27-6 |
|---|---|
Formule moléculaire |
C8H19O2P |
Poids moléculaire |
178.21 g/mol |
Nom IUPAC |
di(butan-2-yl)phosphinic acid |
InChI |
InChI=1S/C8H19O2P/c1-5-7(3)11(9,10)8(4)6-2/h7-8H,5-6H2,1-4H3,(H,9,10) |
Clé InChI |
DGZNEHPVXXRBIU-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)P(=O)(C(C)CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



